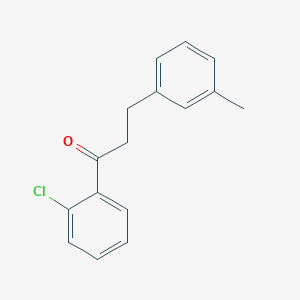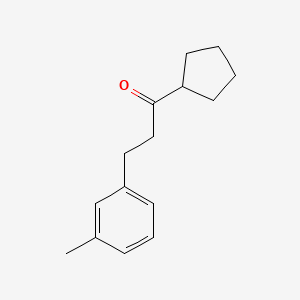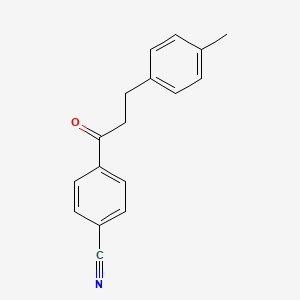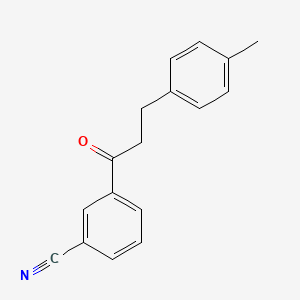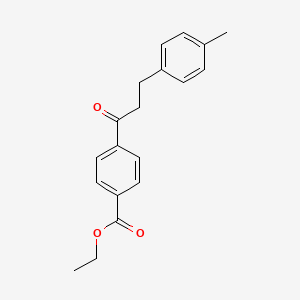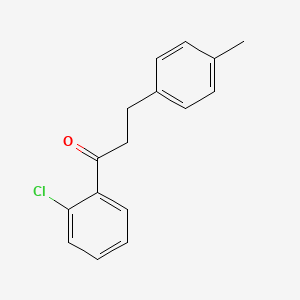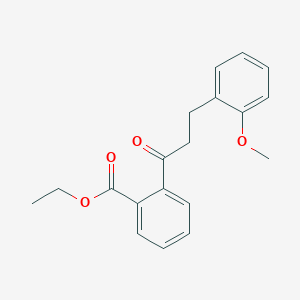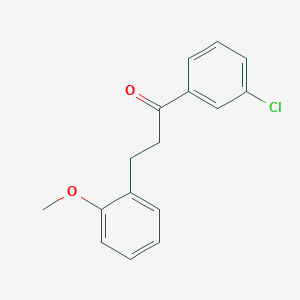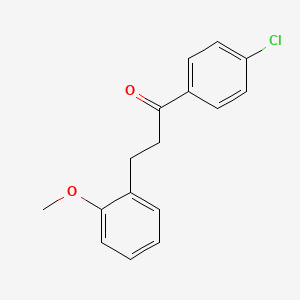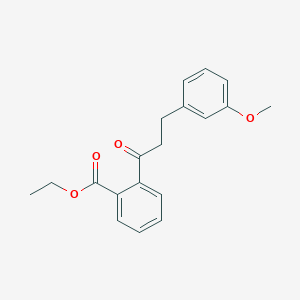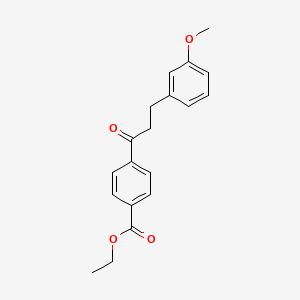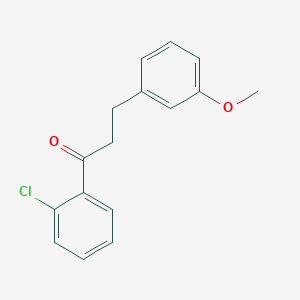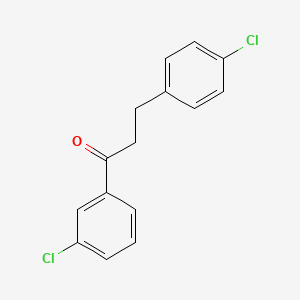
3'-Chloro-3-(4-chlorophenyl)propiophenone
概述
描述
3’-Chloro-3-(4-chlorophenyl)propiophenone is an organic compound with the molecular formula C15H12Cl2O. It is a derivative of propiophenone, featuring a chlorinated phenyl group and a chlorinated propiophenone moiety. This compound is of interest due to its applications in organic synthesis and potential pharmacological properties.
作用机制
Target of Action
It is known that one of its derivatives, (s)-dapoxetine, acts onserotonin receptors . Serotonin receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function.
Mode of Action
It’s derivative, (s)-dapoxetine, is known toinhibit the reuptake of serotonin , leading to an increase in serotonin levels
Biochemical Pathways
Given its potential influence on serotonin receptors, it may impact theserotonergic pathway , which is involved in mood regulation and other neurological processes .
Pharmacokinetics
Its physical properties such as its solid form, melting point of 45-47 °c (lit), and boiling point of 124 °C/14 mmHg (lit) could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Its derivative, (s)-dapoxetine, is known to increase serotonin levels, which can have various effects at the molecular and cellular level, including mood regulation .
Action Environment
Factors such as solvents and temperature have been investigated for their influence on the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone .
生化分析
Biochemical Properties
3’-Chloro-3-(4-chlorophenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of (S)-3-chloro-1-phenylpropanol via bio-catalyzed asymmetric reduction methods . This compound can also be involved in the phenylation process with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligand . These interactions highlight its importance in biochemical synthesis and reactions.
Cellular Effects
3’-Chloro-3-(4-chlorophenyl)propiophenone affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol using preheated Candida utilis cells immobilized in calcium alginate gel beads . This interaction demonstrates its impact on cellular processes and metabolism.
Molecular Mechanism
The molecular mechanism of 3’-Chloro-3-(4-chlorophenyl)propiophenone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a racemic mixture of two enantiomers, one of which is active and binds to serotonin receptors, inhibiting the reuptake of serotonin and leading to an increase in serotonin levels . This mechanism highlights its potential impact on neurotransmitter regulation and related biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-3-(4-chlorophenyl)propiophenone can change over time. Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, the influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3’-Chloro-3-(4-chlorophenyl)propiophenone has been investigated . These studies provide insights into its temporal effects and stability.
Dosage Effects in Animal Models
The effects of 3’-Chloro-3-(4-chlorophenyl)propiophenone vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed. For instance, it has been used in the synthesis of ®-3-chloro-1-phenyl-1-propanol via asymmetric reduction using in-situ generated oxazaborolidine catalyst derived from (S)-α,α-diphenylprolinol . These studies help determine the safe and effective dosage ranges for this compound.
Metabolic Pathways
3’-Chloro-3-(4-chlorophenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it is a key intermediate in the synthesis of drugs such as bupropion hydrochloride, dapoxetine, and maraviroc . These interactions highlight its role in metabolic pathways and pharmaceutical synthesis.
Transport and Distribution
The transport and distribution of 3’-Chloro-3-(4-chlorophenyl)propiophenone within cells and tissues involve interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, it has been used in the preparation of thizaine derivatives that show antibacterial activity . These interactions provide insights into its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 3’-Chloro-3-(4-chlorophenyl)propiophenone affects its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles. For example, it has been used in the synthesis of (S)-Dapoxetine, a selective serotonin reuptake inhibitor . These studies highlight its subcellular localization and related biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(4-chlorophenyl)propiophenone typically involves the chlorination of phenylacetone followed by Friedel-Crafts acylation. One common method includes the use of phenylacetone and chlorine gas with aluminum trichloride as a catalyst. The reaction proceeds through chloridization, low-temperature hydrolysis, water-washing, stratification, reduced pressure distillation, and rectification to yield the desired product .
Industrial Production Methods: Industrial production methods for 3’-Chloro-3-(4-chlorophenyl)propiophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: 3’-Chloro-3-(4-chlorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3’-Chloro-3-(4-chlorophenyl)benzoic acid.
Reduction: Formation of 3’-Chloro-3-(4-chlorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3’-Chloro-3-(4-chlorophenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
3-Chloropropiophenone: A structurally similar compound used in similar applications.
4’-Chloro-3-(4-methoxyphenyl)propiophenone: Another derivative with different substituents on the phenyl ring.
3-Chlorophenylacetone: A related compound used as an intermediate in organic synthesis.
Uniqueness: 3’-Chloro-3-(4-chlorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVZMPDZZNOQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644475 | |
| Record name | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-88-7 | |
| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
